molecular formula C19H19N3O7S B2495911 5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034565-17-6

5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2495911
CAS No.: 2034565-17-6
M. Wt: 433.44
InChI Key: KMJQEXMHKKWFTB-UHFFFAOYSA-N
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Description

5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino acids or their derivatives under specific conditions. The phenylethyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization, advanced purification techniques such as chromatography, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it up to form different structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring and sulfamoyl group are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide
  • 5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)benzamide
  • 2-methoxy-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide

Uniqueness

What sets 5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)-2-methoxybenzamide apart is the combination of the oxazolidinone ring, sulfamoyl group, and methoxybenzamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S/c1-28-16-8-7-13(9-14(16)18(20)24)30(26,27)21-15(12-5-3-2-4-6-12)10-22-17(23)11-29-19(22)25/h2-9,15,21H,10-11H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJQEXMHKKWFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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